Thermal Stability in ALD
For atomic layer deposition (ALD) of TiO₂ protective overcoats on Pt catalysts, TiF₄ exhibits the highest thermal stability among titanium tetrahalide precursors, with the trend TiF₄ > TiCl₄ > TiI₄ confirmed by density functional theory (DFT) calculations [1]. Conversely, surface reactivity follows the opposite trend (TiF₄ < TiCl₄ < TiI₄). This places TiF₄ at the extreme end of the spectrum, offering a uniquely high thermal budget for processes where precursor decomposition during long purge cycles or high-temperature steps is a failure mode, despite its lower intrinsic reactivity.
| Evidence Dimension | Thermal Stability (DFT-calculated relative ranking) |
|---|---|
| Target Compound Data | Highest thermal stability (TiF₄) |
| Comparator Or Baseline | TiCl₄ (intermediate), TiI₄ (lowest) |
| Quantified Difference | TiF₄ > TiCl₄ > TiI₄ |
| Conditions | DFT simulations on Pt(111) surfaces; bond-ligand dissociation analysis |
Why This Matters
This data directly informs precursor selection for high-temperature ALD processes; TiF₄ enables film deposition at elevated temperatures where TiCl₄ or TiI₄ would undergo premature thermal decomposition, thereby widening the usable process window.
- [1] Tian, F., et al. (2020). Thermal stability and reactivity of titanium halide precursors for the atomic layer deposition of TiO₂ on a Pt (111) surface. Procedia CIRP, 93, 9–13. View Source
